molecular formula C7H14ClNO B2438856 2-Prop-1-en-2-ylmorpholine;hydrochloride CAS No. 2418645-35-7

2-Prop-1-en-2-ylmorpholine;hydrochloride

Cat. No.: B2438856
CAS No.: 2418645-35-7
M. Wt: 163.65
InChI Key: WLNYZBDCXPIJTH-UHFFFAOYSA-N
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Description

2-Prop-1-en-2-ylmorpholine;hydrochloride is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is often used in pharmaceutical testing and as a reference standard for accurate results .

Preparation Methods

The synthesis of 2-Prop-1-en-2-ylmorpholine;hydrochloride can be achieved through several methods. One common approach involves the reaction of 1,2-amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . This method is efficient and yields high-quality products. Industrial production methods often involve the use of transition metal catalysis to enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

2-Prop-1-en-2-ylmorpholine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Prop-1-en-2-ylmorpholine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is used in pharmaceutical testing to evaluate the efficacy and safety of new drugs.

    Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 2-Prop-1-en-2-ylmorpholine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Prop-1-en-2-ylmorpholine;hydrochloride can be compared with other similar compounds, such as 2-(prop-2-yn-1-yl)morpholine hydrochloride . While both compounds share a similar core structure, their unique substituents and functional groups confer different chemical and biological properties. This uniqueness makes this compound particularly valuable in certain research and industrial applications.

Similar Compounds

  • 2-(prop-2-yn-1-yl)morpholine hydrochloride
  • Other substituted morpholines with varying functional groups

Biological Activity

2-Prop-1-en-2-ylmorpholine;hydrochloride is a chemical compound that has attracted significant interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.

Chemical Structure:

  • IUPAC Name: 2-Prop-1-en-2-ylmorpholine; hydrochloride
  • Molecular Formula: C7H14ClNO
  • Canonical SMILES: CC(=C)C1CNCCO1.Cl

The synthesis of this compound typically involves the reaction of 1,2-amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions. This compound can undergo various chemical reactions, including oxidation and nucleophilic substitution, which can modify its biological activity.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Pharmacological Applications:
    • The compound has been studied for its potential as a pharmaceutical agent, particularly in the context of modulating ion channels and receptors involved in various physiological processes .
    • It may act as an inhibitor of potassium channels, which are critical in regulating cardiac and neuronal excitability. Such modulation can have implications for treating cardiovascular and neurological disorders .
  • Mechanism of Action:
    • The compound interacts with specific molecular targets, including various receptors and enzymes. This interaction can lead to the modulation of signaling pathways that influence cellular responses.
    • For instance, it may inhibit certain potassium channels (IKACh), which are involved in heart rhythm regulation, potentially offering therapeutic benefits in arrhythmias .

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound:

StudyFindingsReference
Study on Cardiac Ion ChannelsDemonstrated that the compound effectively inhibits IKACh channels, prolonging atrial refractory periods in canine models
Antitumor Activity EvaluationIn vitro studies showed that derivatives of this compound exhibit significant anti-proliferative effects against cancer cell lines
Safety and Efficacy TrialsClinical evaluations indicated that the compound is well tolerated at therapeutic doses, with no significant adverse effects reported

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with similar compounds:

CompoundBiological ActivityMechanism
2-(prop-2-yn-1-yl)morpholine hydrochloridePotent potassium channel blockerInhibits IKACh channels
NIP-142Selective IKACh inhibitorProlongs atrial refractory period

Properties

IUPAC Name

2-prop-1-en-2-ylmorpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-6(2)7-5-8-3-4-9-7;/h7-8H,1,3-5H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNYZBDCXPIJTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CNCCO1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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